3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
This compound belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. The structure features a 4-methoxyphenyl group at the C-3 position and a p-tolyl (4-methylphenyl) substituent at C-6, with a hydrobromide salt enhancing solubility and bioavailability . Its synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazole derivatives with electrophilic reagents like phenacyl bromides . The compound has shown promise in antitumor studies, particularly in disrupting tubulin polymerization and inducing apoptosis .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS.BrH/c1-12-3-5-13(6-4-12)16-11-24-18-20-19-17(22(18)21-16)14-7-9-15(23-2)10-8-14;/h3-10H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKABXBACCTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
tuberculosis H37Rv strain, suggesting potential targets within these organisms.
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.
Result of Action
Its antimicrobial activity suggests that it may lead to the inhibition or death of microorganisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.
Biological Activity
3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in suitable solvents such as ethyl acetate. The resulting compounds have been characterized using various spectroscopic techniques including NMR and mass spectrometry .
Biological Activity
The biological activity of this compound has been extensively studied across multiple cancer cell lines. Key findings include:
- Antitumor Activity : The compound exhibits significant antitumor effects against a variety of cancer cell lines. In vitro studies conducted at the National Cancer Institute revealed that derivatives of this compound showed potent growth inhibition across 60 different cancer cell lines including leukemia and solid tumors .
-
Mechanism of Action :
- Cell Cycle Arrest and Apoptosis : Research indicates that the compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells. This was demonstrated through assays that measured mitochondrial depolarization and caspase activation .
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This inhibition is associated with its antiproliferative effects .
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Studies : A study involving 60 cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics. For instance:
- In Vivo Studies : In xenograft models using A549 cells in mice, treatment with the compound resulted in significant tumor growth inhibition while exhibiting minimal side effects .
Comparative Data Table
The following table summarizes the biological activity of various derivatives of triazolo-thiadiazine compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 0.046 | Tubulin polymerization inhibition |
| B | A549 | 0.96 | G2/M phase arrest and apoptosis |
| C | MDA-MB-468 | Varies | Induction of apoptosis |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituents at C-3 and C-5. Below is a detailed comparison with key analogs:
Anticancer Activity
Structure-Activity Relationship (SAR):
- C-6 Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity but may reduce solubility. p-Tolyl (methyl) balances lipophilicity and activity .
- C-3 Substituents : Methoxy groups at para positions (e.g., 4-methoxyphenyl) improve tubulin binding, while meta-substituted analogs (e.g., 3-methoxyphenyl) show higher metabolic stability .
- Salt Forms : Hydrobromide salts increase aqueous solubility by ~30% compared to free bases .
Enzyme Inhibition (PDE4 Selectivity)
Key Insight : The tetrahydrofuran-3-yloxy group in PDE4 inhibitors enhances binding to the enzyme’s hydrophobic pocket, which is absent in the p-tolyl-substituted analog .
Antimicrobial Activity
SAR : Chlorine and nitro groups at C-3/C-6 improve antimicrobial efficacy by disrupting microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
